3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
BenchChem offers high-quality 3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-9-23(10-13(2)27-12)17(26)11-28-19-22-21-18-20-16(25)8-15(24(18)19)14-6-4-3-5-7-14/h3-8,12-13H,9-11H2,1-2H3,(H,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKCMPOGSJXSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often implicated in the development and progression of various types of cancer.
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to it and inhibiting its activity. This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes such as growth and migration.
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and migration. The downstream effects of these disruptions can lead to the inhibition of tumor growth and metastasis.
Result of Action
The result of the compound’s action is the inhibition of tumor growth and metastasis due to the disruption of c-Met kinase activity. This can lead to a decrease in the proliferation and migration of cancer cells.
Action Environment
The action of the compound can be influenced by various environmental factors These can include the presence of other compounds or drugs, the pH of the environment, and the presence of certain enzymes or proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
